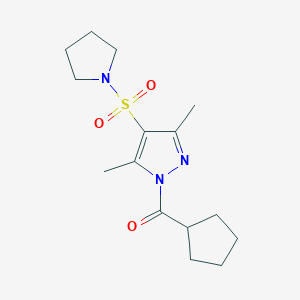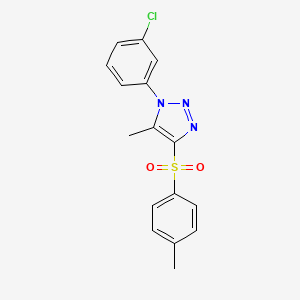
1-cyclopentanecarbonyl-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentanecarbonyl-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole, or CPDMP, is an organic compound with a wide range of potential applications in chemical synthesis and scientific research. CPDMP is a member of the pyrazole family of heterocyclic compounds, which are composed of five carbon atoms and two nitrogen atoms arranged in a ring structure. CPDMP is a versatile compound due to its ability to react with a variety of other compounds, allowing it to be used as a building block for the synthesis of other compounds. It has been used as a precursor for the synthesis of various pharmaceuticals, including antibiotics, analgesics, and anti-inflammatory drugs. In addition, CPDMP is being investigated for its potential applications in scientific research, including its use as a molecular probe for studying biochemical and physiological processes. In
Applications De Recherche Scientifique
CPDMP has been used as a molecular probe for studying biochemical and physiological processes. It has been used to study the effects of various drugs on the activity of enzymes, as well as to study the mechanism of action of various drugs. In addition, CPDMP has been used to study the effects of various compounds on the regulation of gene expression. It has also been used to study the effects of various compounds on the structure and function of proteins.
Mécanisme D'action
CPDMP is believed to act as an inhibitor of enzymes, such as proteases and kinases, which are involved in the regulation of various biochemical and physiological processes. CPDMP binds to these enzymes and blocks their activity, thus preventing the enzymes from carrying out their normal functions. In addition, CPDMP has been shown to interact with other molecules, such as DNA, which may also affect the regulation of biochemical and physiological processes.
Biochemical and Physiological Effects
CPDMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as proteases and kinases, which are involved in the regulation of various biochemical and physiological processes. In addition, CPDMP has been shown to interact with other molecules, such as DNA, which may also affect the regulation of biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
CPDMP has several advantages for use in laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. In addition, CPDMP is a highly versatile compound, allowing it to be used as a building block for the synthesis of other compounds. However, CPDMP has several limitations for use in laboratory experiments. It is a relatively expensive compound, making it difficult to obtain in large quantities. In addition, CPDMP is a relatively reactive compound, making it difficult to store and handle.
Orientations Futures
CPDMP has potential applications in a variety of fields, including drug discovery, drug development, and medical research. It has been used as a molecular probe for studying the effects of various drugs on the activity of enzymes, as well as to study the mechanism of action of various drugs. In addition, CPDMP has been used to study the effects of various compounds on the regulation of gene expression. CPDMP also has potential applications in the development of new drugs, as it has been used to study the effects of various compounds on the structure and function of proteins. Finally, CPDMP has potential applications in medical research, as it has been used to study the effects of various compounds on the regulation of biochemical and physiological processes.
Méthodes De Synthèse
CPDMP can be synthesized through a variety of methods, such as the N-alkylation of 1-cyclopentanecarbonyl-3,5-dimethyl-1H-pyrazole with pyrrolidine-1-sulfonyl chloride. This method involves the reaction of 1-cyclopentanecarbonyl-3,5-dimethyl-1H-pyrazole with pyrrolidine-1-sulfonyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product. Other methods for the synthesis of CPDMP include the reaction of 1-cyclopentanecarbonyl-3,5-dimethyl-1H-pyrazole with pyrrolidine-1-sulfonyl bromide or pyrrolidine-1-sulfonyl iodide in the presence of a base, such as potassium carbonate.
Propriétés
IUPAC Name |
cyclopentyl-(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-11-14(22(20,21)17-9-5-6-10-17)12(2)18(16-11)15(19)13-7-3-4-8-13/h13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCSZYWOUTXSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCC2)C)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentanecarbonyl-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methylphenoxy)acetamide](/img/structure/B6499741.png)
![3-(2-chlorophenyl)-5-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)-1,2-oxazole-4-carboxamide](/img/structure/B6499743.png)
![2-(3-methylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B6499744.png)
![2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide](/img/structure/B6499749.png)
![2-(naphthalen-1-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B6499759.png)

![7-[(3-bromophenyl)methyl]-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499772.png)
![2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499781.png)
![6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6499785.png)


![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6499817.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B6499828.png)